![molecular formula C8H10N2 B12863221 1,3,5-Trimethyl-1H-pyrrole-2-carbonitrile](/img/structure/B12863221.png)
1,3,5-Trimethyl-1H-pyrrole-2-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3,5-Trimethyl-1H-pyrrole-2-carbonitrile: is a nitrogen-containing heterocyclic compound It is characterized by a pyrrole ring substituted with three methyl groups at positions 1, 3, and 5, and a nitrile group at position 2
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1,3,5-Trimethyl-1H-pyrrole-2-carbonitrile can be synthesized through several methods. One common approach involves the reaction of pyrrole with methyl acrylate under basic conditions to yield the desired product . Another method includes the cyclization of appropriate precursors in the presence of catalysts or under specific reaction conditions .
Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical reactions using readily available starting materials. The process may include steps such as purification and isolation to ensure the compound’s high purity and yield .
Analyse Chemischer Reaktionen
Types of Reactions: 1,3,5-Trimethyl-1H-pyrrole-2-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the nitrile group to produce amines or other functional groups.
Substitution: The methyl groups and the nitrile group can participate in substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various catalysts to facilitate substitution reactions .
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines .
Wissenschaftliche Forschungsanwendungen
1,3,5-Trimethyl-1H-pyrrole-2-carbonitrile has several scientific research applications:
Vergleich Mit ähnlichen Verbindungen
Similar Compounds:
1,3,5-Trimethyl-1H-pyrazole-4-carbonitrile: Similar in structure but contains a pyrazole ring instead of a pyrrole ring.
2,5-Dimethyl-1H-pyrrole-3-carbonitrile: Lacks one methyl group compared to 1,3,5-Trimethyl-1H-pyrrole-2-carbonitrile.
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. This makes it valuable for specific applications where other similar compounds may not be as effective .
Eigenschaften
Molekularformel |
C8H10N2 |
---|---|
Molekulargewicht |
134.18 g/mol |
IUPAC-Name |
1,3,5-trimethylpyrrole-2-carbonitrile |
InChI |
InChI=1S/C8H10N2/c1-6-4-7(2)10(3)8(6)5-9/h4H,1-3H3 |
InChI-Schlüssel |
KBWROLDXNFZAHD-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(N1C)C#N)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.